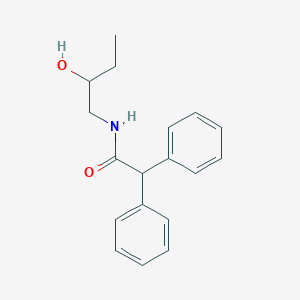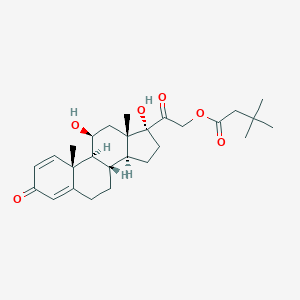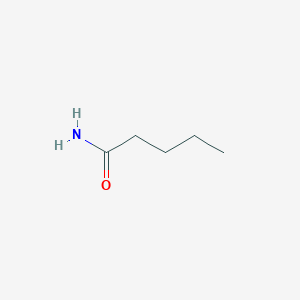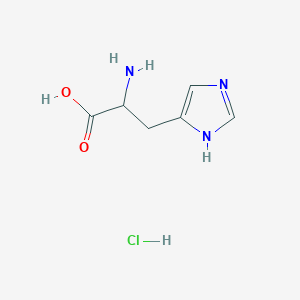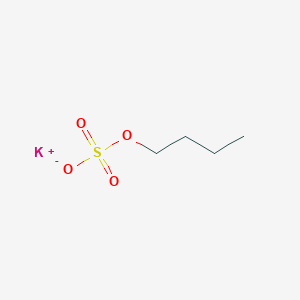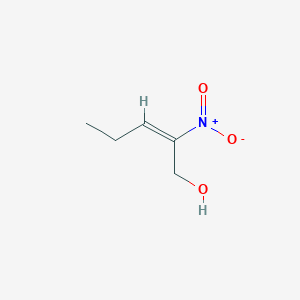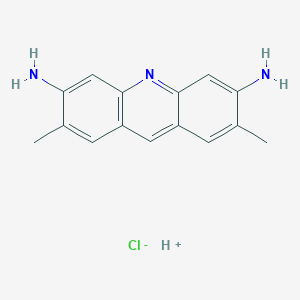
Acridine Yellow G
Overview
Description
NSC13973 is a compound identified in the National Cancer Institute’s mechanistic set, known for its ability to induce apoptosis in cancer cells. It has been studied for its potential in activating p53-independent apoptosis, making it a promising candidate for cancer treatment, especially in tumors with p53 mutations .
Mechanism of Action
Target of Action
Acridine Yellow G primarily targets the Epidermal Growth Factor Receptor (EGFR) and Protein Kinase C (PKC) kinases . These proteins play a crucial role in cell signaling pathways that control cell growth, differentiation, and survival .
Mode of Action
This compound acts by inhibiting EGFR and PKCs, leading to the retardation of cell development . This inhibition results in cell-cycle arrest in the G1 phase , effectively slowing down the growth of cells, such as those found in glioblastoma .
Biochemical Pathways
The inhibition of EGFR and PKCs by this compound affects several biochemical pathways. EGFR is involved in the Ras/Raf/MEK/ERK pathway, which regulates cell proliferation and survival. PKCs are involved in various signaling pathways, including the PI3K/Akt/mTOR pathway, which also regulates cell survival and proliferation .
Result of Action
The result of this compound’s action is the retardation of the growth of certain types of tumors, such as glioblastoma . By inhibiting EGFR and PKCs, this compound can induce cell-cycle arrest, effectively slowing down tumor growth .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been used as a solar photocatalyst to increase biodegradability and remove pollutants from wastewater . This suggests that light exposure could potentially influence the compound’s action. Furthermore, factors such as pH, temperature, and the presence of other molecules can also affect the efficacy and stability of this compound.
Biochemical Analysis
Biochemical Properties
Acridine Yellow G plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to intercalate with DNA, which can affect the structure and function of the genetic material . This interaction can influence the activity of enzymes such as topoisomerases, which are involved in DNA replication and repair Additionally, this compound can bind to proteins and other biomolecules, altering their conformation and activity
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with DNA can lead to changes in gene expression, which in turn can alter cellular behavior . This compound has been shown to have cytotoxic effects on certain cancer cell lines, making it a potential candidate for anticancer therapies . Its impact on cellular metabolism can also be significant, as it can disrupt normal metabolic processes and lead to cell death.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to intercalate with DNA and bind to various biomolecules. This intercalation can disrupt the normal structure of DNA, leading to changes in gene expression and inhibition of DNA replication and repair . This compound can also inhibit or activate enzymes by binding to their active sites or altering their conformation . These interactions can result in changes in cellular function and behavior, making this compound a valuable tool for studying molecular mechanisms in cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when using it in experiments. This compound is relatively stable under normal laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to increased cytotoxicity and changes in cellular behavior . These temporal effects are crucial for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and behavior. At higher doses, this compound can exhibit significant cytotoxicity and adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Toxic effects at high doses can include damage to tissues and organs, highlighting the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound can affect metabolic flux and metabolite levels by altering the activity of key enzymes . For example, its interaction with topoisomerases can influence DNA replication and repair, which are critical processes in cellular metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s effects on cellular function and behavior.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the nucleus, where it can exert its effects on DNA and other biomolecules . These transport and distribution mechanisms are important for understanding the compound’s localization and activity within cells.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is known to localize in the nucleus, where it can intercalate with DNA and affect gene expression . Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles, enhancing its effectiveness in certain cellular processes
Preparation Methods
The synthetic routes and reaction conditions for NSC13973 are not extensively documented in the available literature. it is typically synthesized through standard organic synthesis techniques involving multiple steps of chemical reactions, purification, and characterization. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
NSC13973 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
NSC13973 has several scientific research applications, particularly in the fields of:
Chemistry: It is used to study the mechanisms of chemical reactions and the effects of various reagents and conditions.
Biology: It is used to investigate cellular processes, particularly apoptosis, and the role of different proteins and pathways in cell death.
Medicine: It is being explored as a potential anticancer agent due to its ability to induce apoptosis in cancer cells, including those with p53 mutations.
Industry: It may have applications in the development of new drugs and therapeutic agents.
Comparison with Similar Compounds
NSC13973 can be compared with other compounds that induce apoptosis through similar mechanisms. Some similar compounds include:
- NSC69187
- NSC93419
- NSC651079
- NSC24819
These compounds also induce apoptosis through mechanisms involving lysosomal membrane permeabilization and activation of apoptotic pathways. NSC13973 is unique in its specific molecular targets and pathways, making it a distinct and valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
2,7-dimethylacridine-3,6-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3.ClH/c1-8-3-10-5-11-4-9(2)13(17)7-15(11)18-14(10)6-12(8)16;/h3-7H,16-17H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLGAKMTYHWWKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(C=C(C(=C3)C)N)N=C2C=C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
92-26-2 (Parent) | |
| Record name | Acridine Yellow | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2059649 | |
| Record name | 2,7-Dimethylacridin-3,6-yldiamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135-49-9 | |
| Record name | Acridine Yellow | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acridine Yellow | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acridine Yellow G | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-Acridinediamine, 2,7-dimethyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,7-Dimethylacridin-3,6-yldiamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-dimethylacridin-3,6-yldiamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.723 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACRIDINE YELLOW | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0923J4F9K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


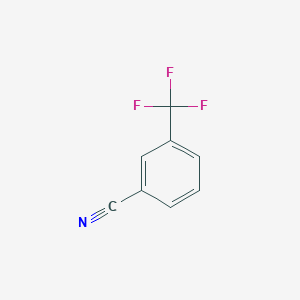
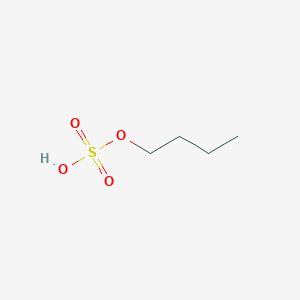

![7-Phenyl-2-(trifluoromethyl)-3,6-dihydroimidazo[4,5-e]pyrido[3,4-b]indole](/img/structure/B147660.png)

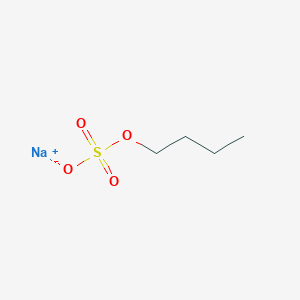
![N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B147663.png)
![4-[4-(4-Carbamimidoylanilino)butylamino]benzenecarboximidamide](/img/structure/B147667.png)
